![molecular formula C11H14N2O4 B2516060 Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate CAS No. 852388-82-0](/img/structure/B2516060.png)
Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C11H14N2O4 . It has a molecular weight of 238.24 . The compound contains functional groups such as acetyl, hydroxy, imino, and carboxylate, which could contribute to its reactivity and properties.
Scientific Research Applications
- Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
- The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Investigations have focused on its efficacy in treating infections, including drug-resistant strains. Understanding its mode of action and optimizing its structure could lead to novel antimicrobial agents .
- Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate may modulate inflammatory pathways. Researchers have studied its impact on cytokine production, immune responses, and tissue inflammation. Potential applications include managing chronic inflammatory conditions .
- Some studies suggest that this compound could influence cardiovascular health. Investigations have explored its effects on blood pressure regulation, vascular function, and lipid metabolism. Researchers aim to uncover its potential as a cardiovascular drug .
- Neuroprotective properties have been attributed to this compound. It may mitigate oxidative stress, enhance neuronal survival, and protect against neurodegenerative diseases. Researchers are investigating its role in conditions like Alzheimer’s and Parkinson’s disease .
- Beyond its biological applications, researchers have developed novel synthetic routes for preparing Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate. These methods contribute to the broader field of organic synthesis and provide insights into heterocyclic ring formation .
Anticancer Activity
Antimicrobial Properties
Anti-inflammatory Effects
Cardiovascular Applications
Neuroprotective Potential
Synthetic Methodology
properties
IUPAC Name |
ethyl 5-acetyl-2-amino-1-methyl-6-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(16)8-5-7(6(2)14)10(15)13(3)9(8)12/h5H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMINDHZDQBHQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C(=C1)C(=O)C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143656 |
Source
|
Record name | Ethyl 5-acetyl-1,2-dihydro-6-hydroxy-2-imino-1-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate | |
CAS RN |
852388-82-0 |
Source
|
Record name | Ethyl 5-acetyl-1,2-dihydro-6-hydroxy-2-imino-1-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.